molecular formula C4H10N2O4S B12798271 ((3-Aminopropanoyl)amino)methanesulfonic acid CAS No. 7478-90-2

((3-Aminopropanoyl)amino)methanesulfonic acid

Cat. No.: B12798271
CAS No.: 7478-90-2
M. Wt: 182.20 g/mol
InChI Key: BUAPAMDEVSJIGE-UHFFFAOYSA-N
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Description

((3-Aminopropanoyl)amino)methanesulfonic acid: is an organic compound with the molecular formula CH4N2O3S. It is a white to off-white solid with a melting point of 132-134°C (decomposition) and a density of 2.09±0.1 g/cm³ . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Heating and Pressurizing Method: One method involves heating and pressurizing 2-propylene-1-sodium sulfonate and liquid ammonia in the presence of a catalyst. This results in an addition reaction to obtain 3-aminopropanesulfonic acid sodium. The product is then acidified with dilute sulfuric acid to obtain a 3-aminopropanesulfonic acid solution.

Industrial Production Methods:

    Catalytic Synthesis: The industrial production of ((3-Aminopropanoyl)amino)methanesulfonic acid often involves catalytic synthesis techniques that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ((3-Aminopropanoyl)amino)methanesulfonic acid can undergo oxidation reactions, where it reacts with oxidizing agents to form various oxidation products.

    Reduction: This compound can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

    Substitution: Substitution reactions involve the replacement of one functional group in the molecule with another. Common reagents for these reactions include halogens and other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: Halogens, such as chlorine and bromine, are commonly used in substitution reactions.

Major Products Formed:

    Oxidation Products: Various oxidized derivatives of this compound.

    Reduction Products: Reduced derivatives of the compound.

    Substitution Products: Substituted derivatives with different functional groups.

Biological Activity

((3-Aminopropanoyl)amino)methanesulfonic acid, often referred to as a derivative of methanesulfonic acid, has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and implications in therapeutic applications.

Chemical Structure and Properties

The compound this compound features a sulfonic acid group attached to an amine, which plays a crucial role in its biological activity. The structural formula can be represented as follows:

HO3SCH2C(NH2)C(COOH)NH2\text{HO}_3\text{S}-\text{CH}_2-\text{C}(\text{NH}_2)-\text{C}(\text{COOH})-\text{NH}_2

This structure allows it to interact with various biological systems, potentially influencing enzyme activity and cellular processes.

Antimicrobial Properties

Recent studies have indicated that compounds containing methanesulfonic acid derivatives exhibit significant antimicrobial activity. For instance, sulfonylhydrazones derived from methanesulfonic acid have shown excellent inhibition against fungal pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/ml . This suggests that this compound could exhibit similar antimicrobial properties.

Enzyme Inhibition

Methanesulfonic acid derivatives are known for their ability to inhibit carbonic anhydrase (CA), an enzyme critical in various physiological processes. Inhibitors of CA can be useful in treating conditions like glaucoma and epilepsy. The inhibition parameters such as KmK_m, IC50IC_{50}, and KiK_i have been quantitatively assessed for various sulfonamide derivatives, indicating that structural modifications can enhance inhibitory potency .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of methanesulfonyl chloride with amino acids or their derivatives. This method allows for the introduction of the aminopropanoyl group, which is essential for its biological activity.

Synthesis Pathway

  • Starting Materials : Methanesulfonyl chloride, 3-aminopropanoic acid.
  • Reaction Conditions : The reaction is usually conducted in a solvent such as dichloromethane at low temperatures to prevent side reactions.
  • Purification : The product is purified through recrystallization or chromatography.

Case Studies and Research Findings

Several research studies have explored the biological implications of compounds similar to this compound:

  • Study on Antimicrobial Activity : A study demonstrated that derivatives of methanesulfonic acid possess significant antimicrobial properties against various pathogens .
  • Enzyme Inhibition Research : Investigations into the inhibition of human carbonic anhydrase isoenzymes revealed that specific structural modifications could enhance the inhibitory effects significantly, with some compounds achieving IC values in the nanomolar range .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial Activity (MIC μg/ml)Carbonic Anhydrase Inhibition (IC50 M)
This compoundTBDTBD
Sulfonylhydrazones8-164.86 × 10⁻⁶
Other Methanesulfonate DerivativesVariesVaries

Properties

CAS No.

7478-90-2

Molecular Formula

C4H10N2O4S

Molecular Weight

182.20 g/mol

IUPAC Name

(3-aminopropanoylamino)methanesulfonic acid

InChI

InChI=1S/C4H10N2O4S/c5-2-1-4(7)6-3-11(8,9)10/h1-3,5H2,(H,6,7)(H,8,9,10)

InChI Key

BUAPAMDEVSJIGE-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=O)NCS(=O)(=O)O

Origin of Product

United States

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